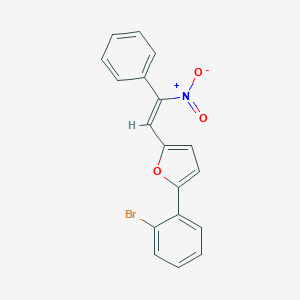![molecular formula C25H30N2OS B326924 1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE](/img/structure/B326924.png)
1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a unique combination of functional groups, including an indole core, a pyrrolidinylcarbonothioyl group, and an isopropyl-methylphenoxyethyl side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidinylcarbonothioyl Group: This step involves the reaction of the indole derivative with pyrrolidine and carbon disulfide in the presence of a base such as potassium carbonate.
Attachment of the Isopropyl-Methylphenoxyethyl Side Chain: This can be achieved through a nucleophilic substitution reaction, where the indole derivative reacts with 2-(2-isopropyl-5-methylphenoxy)ethyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl or thio groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of new indole derivatives with different substituents.
科学研究应用
1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting various diseases, including cancer, inflammation, and neurological disorders.
Biological Studies: It can be used to study the biological activities of indole derivatives, including their interactions with enzymes, receptors, and other biomolecules.
Chemical Biology: The compound can serve as a probe to investigate the mechanisms of action of indole-based drugs and their effects on cellular pathways.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity through direct binding to the active site or allosteric sites.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, thereby modulating signal transduction pathways.
Pathway Interference: Interfering with cellular pathways involved in disease processes, such as apoptosis, cell proliferation, or inflammation.
相似化合物的比较
Similar Compounds
- 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde
- 1-ethyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole
- 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbonitrile
Uniqueness
1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinylcarbonothioyl group, in particular, differentiates it from other similar compounds and may contribute to its unique mechanism of action and biological activities.
属性
分子式 |
C25H30N2OS |
|---|---|
分子量 |
406.6 g/mol |
IUPAC 名称 |
[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]-pyrrolidin-1-ylmethanethione |
InChI |
InChI=1S/C25H30N2OS/c1-18(2)20-11-10-19(3)16-24(20)28-15-14-27-17-22(21-8-4-5-9-23(21)27)25(29)26-12-6-7-13-26/h4-5,8-11,16-18H,6-7,12-15H2,1-3H3 |
InChI 键 |
FLDADENQQIFMAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCCC4 |
规范 SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-CHLOROPHENYL)-5-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOLE](/img/structure/B326841.png)
![methyl1-[2-(2,4-dimethylanilino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B326844.png)
![methyl1-[2-(2,3-dimethylanilino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B326845.png)
![4-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-phenyl-2-(2,4,6-trichlorophenyl)-1H-pyrazol-3-one](/img/structure/B326849.png)
![2-(3-fluorophenyl)-4-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-1H-pyrazol-3-one](/img/structure/B326851.png)
![4-(5-{(Z)-[1-(4-ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B326852.png)
![4-(5-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B326853.png)
![4-(5-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B326854.png)

![4-Methyl-2,6-dioxo-5-[(5-phenyl-2-furyl)methylene]-1-propyl-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B326857.png)
![1-Allyl-5-{[5-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furyl]methylene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B326858.png)
![3-[5-(2-bromophenyl)-2-furyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B326859.png)
![4-(4-{[5-(2-bromophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B326862.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B326866.png)
